(S)-2-Amino-N-cyclopropyl-N-(4-fluorobenzyl)propanamide
Description
(S)-2-Amino-N-cyclopropyl-N-(4-fluorobenzyl)propanamide is a chiral amide derivative characterized by a cyclopropyl group, a 4-fluorobenzyl moiety, and an amino-substituted propanamide backbone. Its stereochemistry (S-configuration) and substituent arrangement confer distinct physicochemical and biological properties.
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-9(15)13(17)16(12-6-7-12)8-10-2-4-11(14)5-3-10/h2-5,9,12H,6-8,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBIUMWJAKIZFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC=C(C=C1)F)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(4-fluorobenzyl)propanamide typically involves organic chemical synthesis methods. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The process involves the use of boron reagents and palladium catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(S)-2-Amino-N-cyclopropyl-N-(4-fluorobenzyl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(4-fluorobenzyl)propanamide has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate for synthesizing other compounds. In biology and medicine, it serves as a catalyst for organic synthesis reactions and is involved in the development of pharmaceuticals . Its unique structural features make it valuable for studying molecular interactions and mechanisms of action in various biological systems.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(4-fluorobenzyl)propanamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity :
- The 4-fluorobenzyl group is recurrent in antimicrobial agents (e.g., 28d, 25b) , while sulfonamide and trifluoromethyl groups (e.g., Compound 20) correlate with anticancer activity .
- Cyclopropyl and methyl substituents (e.g., CAS 1016698-16-0) improve metabolic stability but require stereochemical control for efficacy .
Synthesis Efficiency :
- Carbodiimide-mediated coupling (e.g., EDCI/HOBt in DMF) yields 51–85% for fluorobenzyl derivatives , while sulfonamide-linked compounds require multistep syntheses with moderate yields (54–85%) .
Stereochemical Influence :
- The (S)-configuration in the target compound and analogues (e.g., 27b in ) enhances enantioselective interactions, as seen in improved inhibitory potency .
Detailed Research Findings
Physicochemical Properties
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